![molecular formula C9H12N2O2 B14016220 {4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate](/img/structure/B14016220.png)
{4h,5h,6h-Pyrrolo[1,2-b]pyrazol-2-yl}methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate is a heterocyclic compound that features a fused pyrrole and pyrazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole-derived α,β-alkynyl ketones with hydrazine monohydrate, followed by cyclization catalyzed by gold or sodium hydride . Another approach involves the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by reaction with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-b]pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticoagulant, targeting blood coagulation factors Xa and XIa.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s biological activity, including antibacterial and antifungal properties, is of interest.
Mecanismo De Acción
The mechanism of action of (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate involves its interaction with specific molecular targets. For instance, as an anticoagulant, it inhibits blood coagulation factors Xa and XIa, disrupting the coagulation cascade and preventing thrombosis . The exact pathways and molecular interactions depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione: Similar in structure but with different biological activities.
Pyrazole Derivatives: These compounds share the pyrazole ring and exhibit a range of biological activities, including antibacterial and antifungal properties.
Uniqueness
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methyl acetate is unique due to its fused ring system, which imparts specific chemical and biological properties. Its potential as a dual inhibitor of blood coagulation factors Xa and XIa distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl acetate |
InChI |
InChI=1S/C9H12N2O2/c1-7(12)13-6-8-5-9-3-2-4-11(9)10-8/h5H,2-4,6H2,1H3 |
Clave InChI |
WPKDCZZUHFKMTG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=NN2CCCC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
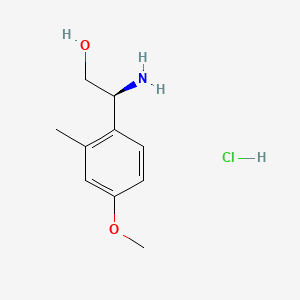
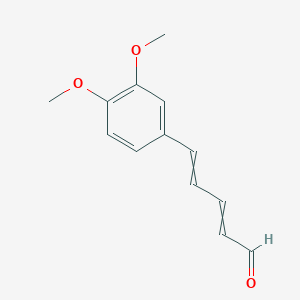

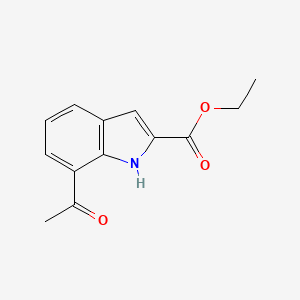


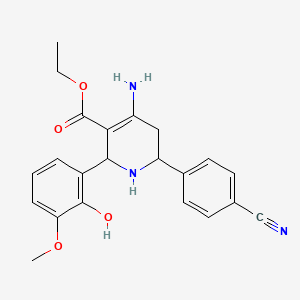
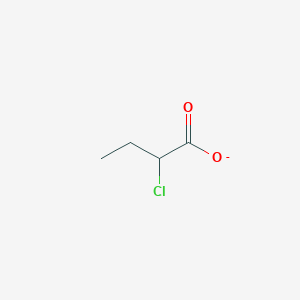
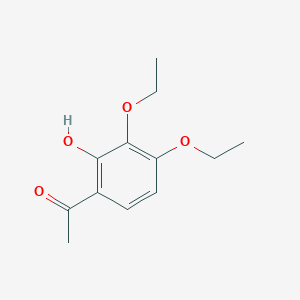
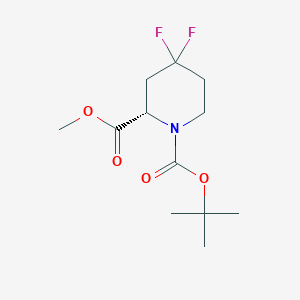
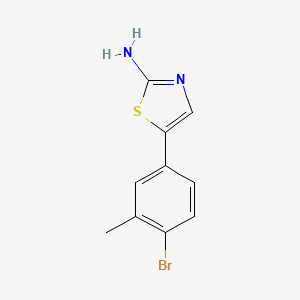
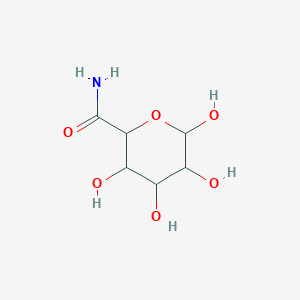
![8-(2,5-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14016209.png)
